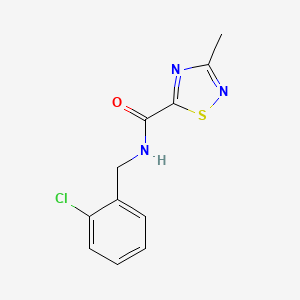

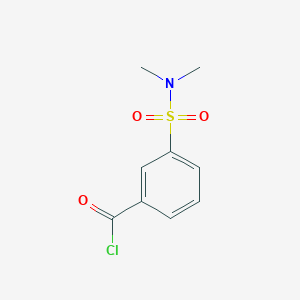

![molecular formula C23H20ClN5O3 B2716333 N-(3-乙酰基苯基)-6-异丙基-2-甲基咪唑[2,1-b][1,3]噻唑-5-磺酰胺 CAS No. 1207040-82-1](/img/structure/B2716333.png)

N-(3-乙酰基苯基)-6-异丙基-2-甲基咪唑[2,1-b][1,3]噻唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” is a chemical compound that falls under the category of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by significant pi-electron delocalization and some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are complex and involve multiple steps . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various intermediates . These intermediates then react with arylidenemalononitrile to yield the final product .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和抗菌活性

磺酰胺衍生物,包括带有咪唑并[2,1-b][1,3]噻唑基序的衍生物,已经合成并对其抗菌性能进行了评估。这些化合物对大肠杆菌和金黄色葡萄球菌等各种菌株具有显着的抗菌活性,与磺胺甲恶唑和诺氟沙星等已知抗生素相当。合成过程通常涉及 Vilsmeier-Haak 反应和与氨基胍盐酸盐的相互作用以产生胍基腙衍生物,突出了它们作为新型抗菌剂的潜力 (Gadad 等,2000)。

抗增殖和抗菌剂

N-乙基-N-甲基苯磺酰胺衍生物,结合了生物活性部分(如噻唑和咪唑并[2,1-b]噻唑),已被设计和合成,显示出对人细胞系显着的抗增殖活性和抗菌活性。这突显了磺酰胺衍生物在靶向各种生物途径中的多功能性及其在开发新的治疗剂方面的潜力 (Abd El-Gilil,2019)。

碳酸酐酶抑制

磺酰胺化合物已被研究其抑制碳酸酐酶的能力,碳酸酐酶是一种在呼吸和酸碱平衡等生理过程中至关重要的酶。特别是卤代磺酰胺衍生物显示出对肿瘤相关碳酸酐酶 IX 的有效抑制作用,表明其在癌症治疗中的潜在应用。这一研究领域为设计具有治疗应用的选择性和有效抑制剂开辟了途径 (Ilies 等,2003)。

抗病毒活性

具有特定结构修饰的磺酰胺衍生物的合成导致了具有抗病毒活性的化合物的发现,包括抗烟草花叶病毒活性。这突出了磺酰胺衍生物在开发新的抗病毒剂中的潜力,将其应用扩展到抗菌和抗肿瘤活性之外 (Chen 等,2010)。

分子对接和 DFT 计算

涉及苯磺酰胺衍生物的分子对接和密度泛函理论 (DFT) 计算的研究提供了对其生物活性的见解,包括与酶的相互作用和潜在的抑制作用。此类计算研究对于理解磺酰胺衍生物的作用机制和优化其生物活性至关重要 (Fahim & Shalaby,2019)。

属性

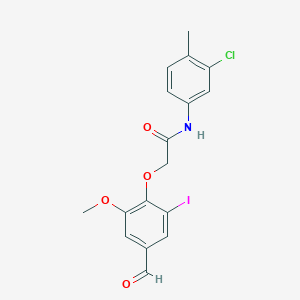

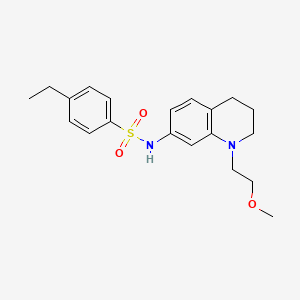

IUPAC Name |

1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-31-19-8-7-15(13-20(19)32-2)14-26-23(30)21-22(16-9-11-25-12-10-16)29(28-27-21)18-6-4-3-5-17(18)24/h3-13H,14H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPKVSYNPIUHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2716251.png)

![(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2716253.png)

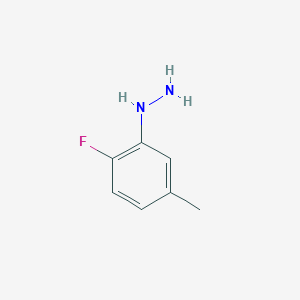

![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)

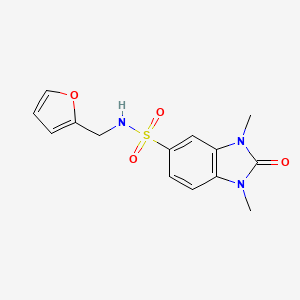

![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)

![2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2716271.png)